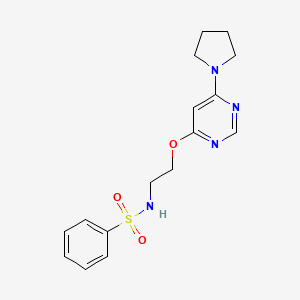
2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzothiadiazole is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . It has been known since the 19th century .
Synthesis Analysis
2,1,3-Benzothiadiazole is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The by-products are sulfur dioxide and HCl .
Molecular Structure Analysis
The molecule is planar. The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character .
Chemical Reactions Analysis
2,1,3-Benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .
Physical And Chemical Properties Analysis
The chemical formula of 2,1,3-Benzothiadiazole is C6H4N2S . It has a molar mass of 136.17 g·mol −1 . The melting point is 54.0 °C (129.2 °F; 327.1 K) and the boiling point is 203.0 °C (397.4 °F; 476.1 K) .
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
2,1,3-Benzothiadiazole and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes . The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
Organic Solar Cells
The strong electron-withdrawing ability of 2,1,3-Benzothiadiazole and its derivatives makes them suitable for use in the development of organic solar cells . They can improve the electronic properties of the resulting organic materials, making them more efficient in converting sunlight into electricity .
Organic Field-Effect Transistors
2,1,3-Benzothiadiazole and its derivatives are also used in the development of organic field-effect transistors . These transistors are used in various electronic devices, including displays, sensors, and memory devices .
Optoelectronic Properties
Small-donor molecules, 2,1,3-benzothiadiazole derivatives, have been synthesized and characterized by spectroscopic and electrochemical methods . These compounds show a narrow energy gap and high Ea values, proving their electron-donating nature and semiconductor properties .
Luminescence Materials
The synthesized 2,1,3-benzothiadiazole derivatives absorb light in a wide range and emit from green to red/near IR light . This makes them suitable for use in luminescence materials, which have applications in various fields, including lighting, displays, and sensors .
Metal Coordination Chemistry
Functionalized 2,1,3-benzothiadiazoles have been used in metal coordination chemistry . For example, 4-Amino-2,1,3-benzothiadiazole forms a complex with ZnCl2 .
Crystal Engineering of Organic Solids
Functionalized 2,1,3-benzothiadiazoles have also been used in the crystal engineering of organic solids . This involves the design and synthesis of solid-state structures with desired properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-diazo-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5O2S2/c7-10-11-15(12,13)5-3-1-2-4-6(5)9-14-8-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQNADSWXHJJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2$l^{4},1,3-Benzothiadiazole-4-sulfonyl azide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate](/img/structure/B2450260.png)



![1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate](/img/structure/B2450265.png)

![methyl 6-cyclopropyl-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2450269.png)
![methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2450270.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2450272.png)


![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B2450276.png)

